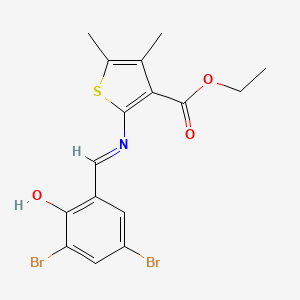
(E)-ethyl 2-((3,5-dibromo-2-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-((3,5-dibromo-2-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H15Br2NO3S and its molecular weight is 461.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives of thiophene carboxylates and related compounds, focusing on their structural characterization. For instance, a study explored the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the importance of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021). Another research effort synthesized a new azo-Schiff base and characterized it using various spectroscopic methods, emphasizing the potential applications in material science and chemistry (Menati et al., 2020).
Optical Materials and Nonlinear Properties
Compounds derived from thiophene carboxylates have been studied for their optical nonlinear properties, which are crucial for applications in photonic devices and materials science. For example, research on two derived Schiff base compounds from ethyl-4-amino benzoate investigated their nonlinear refractive indices, showcasing their potential as optical limiters (Abdullmajed et al., 2021).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant activities of thiophene carboxylate derivatives. A study on the synthesis of lignan conjugates via cyclopropanation revealed significant antimicrobial and antioxidant properties, suggesting these compounds as candidates for pharmaceutical applications (Raghavendra et al., 2016).
Photodynamic Therapy Applications
The exploration of new compounds for photodynamic therapy, especially those with high singlet oxygen quantum yield, is crucial for advancing cancer treatment methods. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Environmental and Analytical Chemistry
The metabolism and transformation of psychoactive phenethylamines in biological systems have been studied, providing insights into drug metabolism and environmental fate of these compounds. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was investigated to identify urinary metabolites, aiding in the understanding of its pharmacokinetics and potential environmental impacts (Kanamori et al., 2002).
Propriétés
IUPAC Name |
ethyl 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO3S/c1-4-22-16(21)13-8(2)9(3)23-15(13)19-7-10-5-11(17)6-12(18)14(10)20/h5-7,20H,4H2,1-3H3/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLXPHJTJUCRI-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)



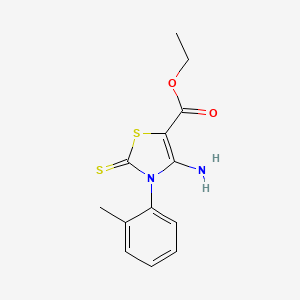
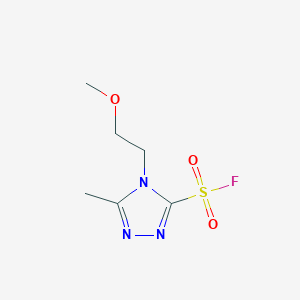
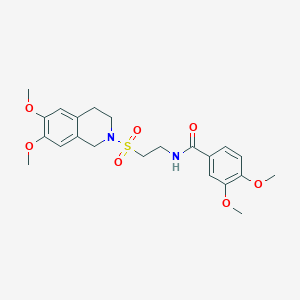
![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)
![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)

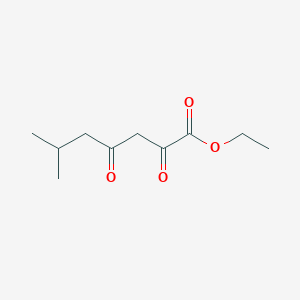
![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)
